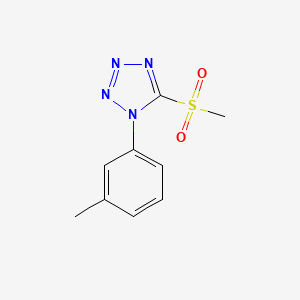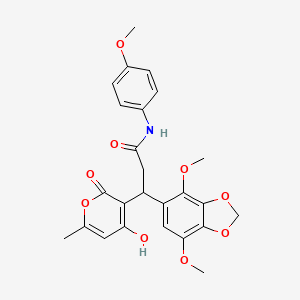![molecular formula C15H12FN5O2 B11051318 6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11051318.png)
6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione is a complex heterocyclic compound. It belongs to the class of fused triazolo-pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a triazolo-pyrimidine core makes this compound particularly interesting for medicinal chemistry research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction conditions are optimized to yield the target compound in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolo-pyridine derivatives. The use of microwave irradiation in an industrial setting can enhance reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions
6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the fluorophenyl ring .
科学的研究の応用
6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: It exhibits activities as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors, making it valuable for studying various biological pathways.
Material Sciences: The compound’s unique structure allows for applications in material sciences, including the development of new materials with specific properties.
作用機序
The mechanism of action of 6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione involves its interaction with specific molecular targets. For example, as a JAK1 and JAK2 inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways. This inhibition can lead to reduced cell proliferation and inflammation .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo-pyridine core and exhibit various biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring structure and are known for their cytotoxic activities against cancer cell lines.
Uniqueness
6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. Additionally, its ability to inhibit multiple kinases makes it a versatile compound for therapeutic research .
特性
分子式 |
C15H12FN5O2 |
|---|---|
分子量 |
313.29 g/mol |
IUPAC名 |
10-(3-fluorophenyl)-7-methyl-2,3,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5-triene-8,12-dione |
InChI |
InChI=1S/C15H12FN5O2/c1-20-14(23)12-10(8-3-2-4-9(16)5-8)6-11(22)19-13(12)21-15(20)17-7-18-21/h2-5,7,10H,6H2,1H3,(H,19,22) |
InChIキー |
VASLUCKVQDOJHE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(NC(=O)CC2C3=CC(=CC=C3)F)N4C1=NC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{1-[3-(Cyclohex-1-en-1-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine](/img/structure/B11051235.png)
![(2E)-4-hydroxy-4-methyl-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-N,6-diphenylcyclohexanecarboxamide](/img/structure/B11051238.png)
![(1R,2R,5S)-2-[3-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11051243.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11051248.png)
![(3E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one](/img/structure/B11051249.png)

![5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051256.png)
![2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11051264.png)

![3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051285.png)

![4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B11051302.png)
![4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11051306.png)
![2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one](/img/structure/B11051308.png)